Reversine

Descripción general

Descripción

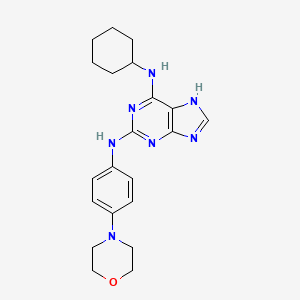

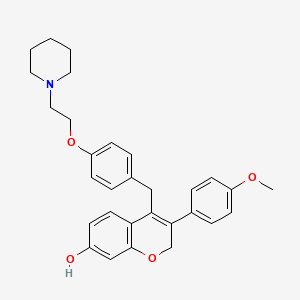

Reversine, or 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule developed by the group of Peter G. Schultz . It is used for stem cell dedifferentiation and has the potential to selectively induce cell death in cancer cells . It is known to act as an antagonist of the adenosine A3 receptor .

Synthesis Analysis

The synthesis of this compound and its related molecules involves structural modifications in the diamino units at positions 2 and 6 . The process of synthesis is complex and involves multiple steps .

Molecular Structure Analysis

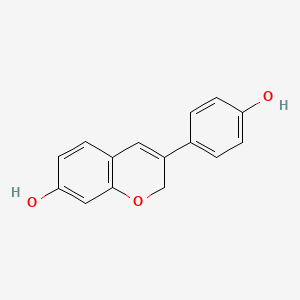

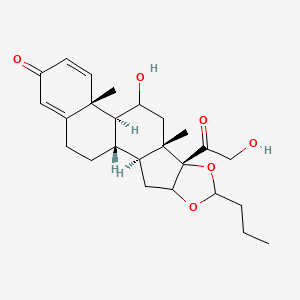

This compound is a member of the class of purines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by a [4-(morpholin-4-yl)phenyl]nitrilo group and a cyclohexylamino group, respectively .

Chemical Reactions Analysis

This compound is involved in reversible reactions, where the conversion of reactants to products and the conversion of products to reactants occur simultaneously .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H27N7O and a molecular weight of 393.5 g/mol . It is soluble in DMSO at 10 mM .

Aplicaciones Científicas De Investigación

Odontología Regenerativa

Reversine ha sido investigado por su capacidad para inducir la desdiferenciación de células adultas, aumentando su plasticidad . Esta propiedad lo convierte en un posible candidato para su uso en procedimientos regenerativos, como la odontología regenerativa (RD). En lugar de reemplazar los tejidos orales perdidos o dañados con materiales sintéticos, la RD utiliza células madre combinadas con matrices y un microambiente apropiado para lograr la regeneración tisular .

Reprogramación Celular

This compound promueve cambios en la morfología celular, el metabolismo, el ciclo celular, la muerte celular, la proliferación celular, la señalización celular y los cambios en la expresión genética, con una expresión aumentada de factores de reprogramación y pluripotencia como Oct4 . Esto sugiere que this compound podría usarse para reprogramar células, lo que podría tener aplicaciones de amplio alcance en la investigación biológica y la medicina.

Tratamiento del Cáncer

Se ha demostrado que this compound tiene propiedades anticancerígenas . Por ejemplo, se ha encontrado que suprime el crecimiento celular de una manera dependiente del tiempo y de la dosis en células de cáncer de pulmón humano de células no pequeñas . Esto sugiere que this compound podría usarse potencialmente como un agente terapéutico en el tratamiento de ciertos tipos de cáncer.

Inducción de la Autofagia

Se ha encontrado que this compound induce la autofagia en células de cáncer de pulmón humano de células no pequeñas . La autofagia es un proceso celular que involucra la degradación y el reciclaje de componentes celulares, y juega un papel crucial en el mantenimiento de la homeostasis celular. La capacidad de this compound para inducir la autofagia sugiere que podría usarse para estudiar este proceso y potencialmente desarrollar tratamientos para enfermedades asociadas con la autofagia desregulada.

Inducción de la Poliploidía

Se ha encontrado que el tratamiento con this compound induce la poliploidía en células de cáncer de pulmón humano de células no pequeñas . La poliploidía, la condición de tener más de dos conjuntos de cromosomas, es una característica de algunos tipos de células cancerosas. La capacidad de this compound para inducir la poliploidía sugiere que podría usarse para estudiar este fenómeno y su papel en el cáncer.

Desdiferenciación de Células Comprometidas con la Línea

Se ha encontrado que this compound induce la desdiferenciación de mioblastos de ratón comprometidos con la línea a progenitores multipotentes con potencial osteogénico y adipogénico . También se ha encontrado que induce la desdiferenciación de fibroblastos dérmicos primarios de ratón y humanos a células competentes para la miogénesis . Esto sugiere que this compound podría usarse para estudiar la diferenciación celular y potencialmente desarrollar tratamientos para enfermedades asociadas con la diferenciación celular desregulada.

Mecanismo De Acción

Target of Action

Reversine, or 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, is a small molecule that primarily targets the Aurora kinases . Aurora kinases are a family of enzymes that play crucial roles in cell division . This compound is known to act as an antagonist of the adenosine A3 receptor . It is also a potent inhibitor of the mitotic kinase Mps1 , which is essential for chromosome segregation .

Mode of Action

This compound interacts with its targets, leading to a variety of cellular changes. It inhibits the activity of Aurora kinases, leading to a failure in cytokinesis and the induction of polyploidy . It also inhibits the phosphorylation of histone H3, a direct downstream target of Aurora kinases .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to induce autophagy via the AKT signaling pathway . It also diminishes the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and glucose transporter 1 (GLUT1) , resulting in a reduction of glucose uptake and energy production .

Pharmacokinetics

It is known that this compound can cause toxicity at higher concentrations, with decreased cell metabolic activity .

Result of Action

This compound has multiple effects at the molecular and cellular levels. It reduces cell viability in a dose- and time-dependent manner . It triggers apoptotic cell death by decreasing anti-apoptotic proteins, increasing pro-apoptotic proteins, and activating caspase-3 activity . It also induces autophagic cell death by increasing LC3-II and Beclin 1 while decreasing p62 .

Direcciones Futuras

Propiedades

IUPAC Name |

6-N-cyclohexyl-2-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)24-20-18-19(23-14-22-18)26-21(27-20)25-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLJHSQHILSNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041113 | |

| Record name | Reversine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656820-32-5 | |

| Record name | Reversine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656820-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reversine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656820325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reversine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reversine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reversine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REVERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z499CLJ023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine](/img/structure/B1683879.png)

![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)

![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)